molecular formula C10H15BBrNO3 B2354729 3-Morpholinophenylboronic acid hydrobromide CAS No. 2096329-71-2

3-Morpholinophenylboronic acid hydrobromide

Cat. No.: B2354729
CAS No.: 2096329-71-2
M. Wt: 287.95
InChI Key: BXKANEVQSXHKPC-UHFFFAOYSA-N
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Description

3-Morpholinophenylboronic acid hydrobromide is a chemical compound with the molecular formula C10H15BBrNO3 . It is a synthetically versatile pinacol boronic ester group (Bpin) that is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholino group attached to a phenylboronic acid group. The InChI code for this compound is 1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.95 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Reaction Studies

  • Formation of Benzoxaboroles : o-Formylphenylboronic acid reacts with morpholine, resulting in the formation of benzoxaboroles, showing the utility of related compounds in chemical synthesis and structural studies in solid state (Sporzyński et al., 2005).

  • Production of Aryl Morpholines : 2-Hydroxy-3-aryl morpholines are prepared from arylboronic acids, demonstrating the potential of related compounds in creating morpholine derivatives through reactions like the Petasis borono-Mannich reaction (Wright et al., 2020).

  • Synthesis of Thiazole Derivatives : In the synthesis of new thiazole derivatives, 3-Morpholinophenylboronic acid hydrobromide and similar compounds play a role in creating pharmacologically active substances (Drapak et al., 2022).

Crystal and Molecular Structure Analysis

  • Crystal Structure of Morpholine Derivatives : Investigations into the crystal and molecular structure of morpholine biguanide hydrobromide, a related compound, aid in understanding the molecular conformation and hydrogen bonding in such molecules (Handa & Saha, 1973).

Anticancer Research

  • Potential in Oncology : Simple phenylboronic acid and benzoxaborole derivatives, closely related to this compound, show promising antiproliferative and proapoptotic properties in cancer cells, suggesting a potential application in experimental oncology (Psurski et al., 2018).

Development of Biologically Active Compounds

  • Synthesis of Physiologically Active Compounds : Research into the synthesis of tripodal amines, including those with morpholine moieties, contributes to the development of new, biologically active compounds (Rezaeivala et al., 2016).

  • Integration in Medicinal Chemistry : Morpholine is a widely used moiety in medicinal chemistry for improving drug properties, highlighting the significance of derivatives like this compound in synthesizing pharmaceutical ingredients (Stojiljkovic et al., 2022).

Miscellaneous Applications

  • Depolymerization of Cellulose : Phenylboronic acid derivatives, including morpholine-substituted ones, demonstrate the capability to efficiently depolymerize cellulose in water, indicating an application in sustainable chemistry (Levi et al., 2016).

  • Pharmacological Evaluation : The pharmacologic evaluation of derivatives, such as 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide, includes exploring their potential anti-psychotic/antidepressant activities (Sarapultsev et al., 2016).

  • Antimalarial and Antiproliferative Activities : Schiff bases of morpholine derivatives exhibit significant antimalarial and antiproliferative activities, thus, compounds like this compound could have similar applications (Jarrahpour et al., 2015).

Mechanism of Action

Target of Action

3-Morpholinophenylboronic acid hydrobromide is a type of organoboron compound Organoboron compounds are generally used in suzuki-miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. In these reactions, the organoboron compound acts as a nucleophile, donating electrons to form a new bond with an electrophilic organic group .

Mode of Action

The mode of action of this compound is likely related to its role in Suzuki-Miyaura coupling reactions . In these reactions, the organoboron compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

In general, organoboron compounds used in suzuki-miyaura coupling reactions can influence a wide range of biochemical pathways by enabling the formation of complex organic structures .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This can lead to the synthesis of complex organic structures, which can have various molecular and cellular effects depending on the specific structures formed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by factors such as light, heat, and moisture.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Morpholinophenylboronic acid hydrobromide are not fully understood yet. It is known that boronic acid derivatives, like this compound, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Boronic acid derivatives are generally known to interact with various cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. In the context of Suzuki–Miyaura coupling reactions, boronic acids participate in transmetalation, a process where a metal atom exchanges its ligands with other atoms or groups .

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways involving this compound are not known. Boronic acids are known to participate in various biochemical reactions, including transmetalation in Suzuki–Miyaura coupling .

Transport and Distribution

Subcellular Localization

The subcellular localization of this compound is not known. The localization of boronic acids within cells can be influenced by various factors, including their chemical properties and interactions with other biomolecules .

Properties

IUPAC Name

(3-morpholin-4-ylphenyl)boronic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKANEVQSXHKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCOCC2)(O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BBrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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